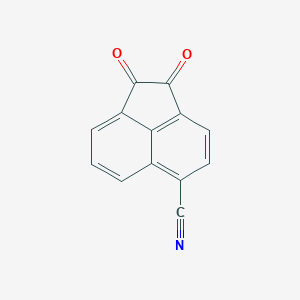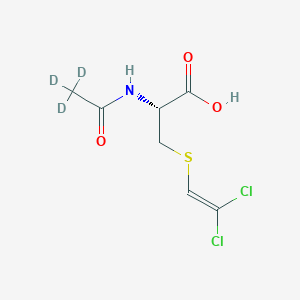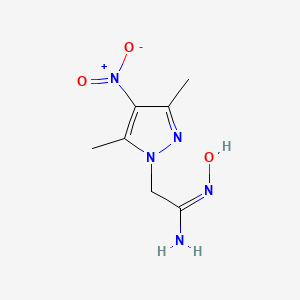
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is a chemical compound with the molecular formula C13H5NO2 and a molecular weight of 207.18 g/mol . This compound is known for its unique structure, which includes a dioxo group and a carbonitrile group attached to an acenaphthylene backbone. It is used in various scientific research applications due to its reactivity and stability .
Méthodes De Préparation
The synthesis of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile typically involves the reaction of acenaphthenequinone with a suitable nitrile source under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The carbonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The dioxo and carbonitrile groups play a crucial role in these interactions, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile can be compared with other similar compounds, such as:
1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile: This compound has an additional carbonitrile group, which may alter its reactivity and applications.
Acenaphthenequinone: Lacks the carbonitrile group, making it less versatile in certain reactions.
1,2-Dihydroacenaphthylene: Lacks both the dioxo and carbonitrile groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of dioxo and carbonitrile groups, which confer specific reactivity and stability, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H5NO2 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
1,2-dioxoacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H |
Clé InChI |
TVURWCUBAHSGLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)





![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)





![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)

